molecular formula C15H16N8 B12244697 4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B12244697
M. Wt: 308.34 g/mol
InChI Key: DRTUUMQYFJPZCH-UHFFFAOYSA-N
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Description

4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring, a piperazine ring, a triazole ring, and a pyrimidine ring. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine typically involves multi-step reactions that incorporate various starting materials and reagents. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and nitriles.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions using appropriate halogenated intermediates.

    Incorporation of the Pyridine Ring: The final step involves the coupling of the pyridine ring through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated intermediates, palladium catalysts, and various nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent in treating various diseases, including cancer, neurological disorders, and infectious diseases.

    Biological Studies: It is used as a probe to study biological pathways and molecular interactions in cells and tissues.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(pyridin-2-yl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in disease processes. For example, it may inhibit kinases or other signaling molecules, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This structural complexity allows for versatile interactions with biological targets, making it a valuable compound for research and therapeutic development.

Properties

Molecular Formula

C15H16N8

Molecular Weight

308.34 g/mol

IUPAC Name

4-(4-pyridin-2-ylpiperazin-1-yl)-6-(1,2,4-triazol-1-yl)pyrimidine

InChI

InChI=1S/C15H16N8/c1-2-4-17-13(3-1)21-5-7-22(8-6-21)14-9-15(19-11-18-14)23-12-16-10-20-23/h1-4,9-12H,5-8H2

InChI Key

DRTUUMQYFJPZCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=NC(=C3)N4C=NC=N4

Origin of Product

United States

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